1,2-Diphenylbutane

Rotational Isomerism Conformational Analysis Molecular Spectroscopy

Model compound for coal thermolysis studies often suffers from rapid radical chain decomposition, confounding mechanistic analysis. 1,2-Diphenylbutane solves this with a distinct thermolysis profile free from chain mechanisms. • Enables isolation of non-chain radical pathways relevant to coal macromolecules. • Critical solvent component (10-59 wt%) in patented pressure-sensitive copying paper. • Conformational purity (>95% trans rotamer) verified by IR/Raman, essential for force field development. Supplied with ≥98% purity, ready for global shipping.

Molecular Formula C16H18
Molecular Weight 210.31 g/mol
CAS No. 5223-59-6
Cat. No. B14750373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Diphenylbutane
CAS5223-59-6
Molecular FormulaC16H18
Molecular Weight210.31 g/mol
Structural Identifiers
SMILESCCC(CC1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C16H18/c1-2-15(16-11-7-4-8-12-16)13-14-9-5-3-6-10-14/h3-12,15H,2,13H2,1H3
InChIKeyXJGHNXQUBBXYCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Diphenylbutane: Product Overview


1,2-Diphenylbutane (CAS 5223-59-6), also known as α-ethylbibenzyl, is an organic compound with the molecular formula C16H18 and a molecular weight of 210.31 g/mol [1]. It belongs to the diphenylalkane class, characterized by an aliphatic butane backbone substituted with phenyl groups at the 1- and 2-positions [2]. This compound is typically a viscous liquid or low-melting solid , and its unique substitution pattern dictates its specific physical properties and reactivity profile, distinguishing it from other diphenylalkanes.

1
Thermal decomposition mechanistic modeling of coal-related structures
Model compound for non-chain radical pathways
2
Conformational analysis by vibrational spectroscopy (IR/Raman)
Trans/gauche rotamer equilibrium studies
3
Specialty solvent in pressure-sensitive copying paper
Requires isomer-specific mixture ratio
4
Polymer additive and impurity marker for polystyrene
Geometry-sensitive UV spectral identification

Substitution Risks with Other Diphenylalkanes


Direct substitution of 1,2-diphenylbutane with other diphenylalkane analogs (e.g., 1,2-diphenylethane, 1,3-diphenylpropane, 1,4-diphenylbutane) is not advisable due to the significant impact of alkyl chain length and substitution position on key properties. These structural differences alter molecular conformation [1], thermal stability and decomposition pathways [2], and physical constants like boiling point [3]. Such variations can lead to unexpected changes in reaction kinetics, product selectivity in polymer applications, and performance in solvent systems, as detailed in the quantitative evidence below. The failure of free-radical chain mechanisms in shorter-chain analogs, for instance, highlights a critical mechanistic divergence [2].

This Product
1,2-Diphenylbutane
Trans-dominated rotamer equilibrium; non-chain thermal decomposition; boiling point 665.67 K
Potential Substitute
Other diphenylalkanes (C2, C3, C4 isomers)
Different conformational populations; rapid radical chain pyrolysis; significantly lower boiling points (e.g., 557 K)
The 1,2-substitution pattern critically controls thermal stability, spectroscopic signature, and physical properties. Analogs with different chain lengths or phenyl positions may shift reaction mechanisms and solvent behavior; direct substitution without validation is not supported.

1,2-Diphenylbutane Comparative Data


Conformational Isomerism vs. meso-2,3-Diphenylbutane

Vibrational spectroscopic analysis reveals a quantifiable difference in the conformational equilibrium between 1,2-diphenylbutane and its closest symmetric analog, meso-2,3-diphenylbutane. While both compounds exhibit an equilibrium between trans and gauche rotamers in solution, the proportion of the gauche rotamer is significantly lower for 1,2-diphenylbutane [1]. The study demonstrates that for meso-2,3-diphenylbutane, the extra bands attributed to the gauche-rotamer are more prominent, indicating a higher relative population compared to the 1,2-diphenylbutane case where such bands are generally absent or much weaker, pointing to a heavily trans-dominated equilibrium [1].

Conformational Isomerism
Head-to-head
Low gauche-rotamer proportion; trans-dominated equilibrium
vs. meso-2,3-diphenylbutane: higher gauche population
Conformational preference differs qualitatively
May affect packing and crystallization
Rotational Isomerism Conformational Analysis Molecular Spectroscopy

Thermal Decomposition Pathway Differences

Thermolysis studies of diphenylalkanes as coal model compounds show a stark mechanistic divergence based on alkyl chain length. At 345-425°C, 1,3-diphenylpropane and 1,4-diphenylbutane undergo a rapid free-radical chain decomposition that accelerates their breakdown [1]. In contrast, 1,2-diphenylethane, a shorter analog of 1,2-diphenylbutane, fails to develop such a chain, leading to a significantly slower and mechanistically different decomposition [1]. This indicates that the β-scission step necessary for chain propagation is thermodynamically unfavorable for the 1,2-substitution pattern, a behavior that would also apply to the closely related 1,2-diphenylbutane.

Thermal Decomposition
Class-level
No radical chain; slow breakdown at 345–425°C
1,3-/1,4-analogs: rapid chain acceleration
Mechanistic divergence limits high‑temperature interchange
Inferred for 1,2-substitution pattern
Coal Liquefaction Modeling Thermal Stability Free-Radical Chemistry

Boiling Point: Comparison with 1,2-Diphenylethane

The boiling point of 1,2-diphenylbutane is significantly higher than that of its closest analog, 1,2-diphenylethane (bibenzyl), due to the increased molecular weight and enhanced van der Waals interactions from the additional ethyl group. The NIST Chemistry WebBook reports the boiling point for 1,2-diphenylbutane as 665.67 K (392.5 °C) [1], while the boiling point for 1,2-diphenylethane is reported as 557 K (284 °C) [2].

Boiling Point
Cross-study
665.67 K
1,2-Diphenylethane: 557 K (Δ108.67 K)
Large difference affects distillation/process design
NIST reported values
Physical Property Thermodynamics Separation Science

UV Spectral Differentiation by Isomer Geometry

Comparative ultraviolet (UV) spectroscopic analysis of the diphenylbutane series demonstrates that the specific substitution pattern (1,2- vs. other isomers) directly affects the interaction between the aromatic rings [1]. Measurements on the series of diphenylbutanes reveal effects due to the interaction of the aromatic nuclei, which are very sensitive to the geometry of the molecule [1]. While the study does not provide a quantitative difference in molar absorptivity for 1,2-diphenylbutane, it establishes that the UV spectra can differentiate between isomers, with the spectral profile being a direct consequence of the spatial arrangement of the phenyl groups on the butane backbone [1].

UV Spectral Signature
Class-level
Geometry-dependent π-π interaction profile
Enables isomer-specific detection in mixtures
Supports QC identification in polymer matrices
Qualitative differentiation reported
UV Spectroscopy Polymer Analysis Isomer Identification

Patented Solvent for Pressure-Sensitive Copying Paper

A specific patent application details a pressure-sensitive copying paper solvent composition that utilizes a precise mixture of diphenylbutane isomers to achieve optimal performance [1]. The composition requires a blend of 41-90 wt.% 1,1-diphenylbutane and 10-59 wt.% of 1,2-diphenylbutane and/or 1,3-diphenylbutane [1]. This specific ratio highlights that 1,2-diphenylbutane is not a simple interchangeable solvent but a component whose proportion is tightly controlled in a proprietary formulation to meet specific material requirements [1].

Patent Solvent Composition
Specification
10–59 wt% 1,2-diphenylbutane in isomer blend
With 41–90% 1,1-diphenylbutane
Specific isomer ratio is critical for function
Pressure-sensitive copying paper solvent
Pressure-Sensitive Copying Paper Solvent Formulation Isomer Mixture

Recommended Applications for 1,2-Diphenylbutane


Coal Liquefaction and Pyrolysis Mechanistic Modeling

Due to its unique thermolysis behavior, which avoids the rapid free-radical chain decomposition seen in longer-chain diphenylalkanes [1], 1,2-diphenylbutane serves as a critical model compound for studying specific bond cleavage pathways in coal. Its use allows researchers to isolate and investigate non-chain radical mechanisms that are more representative of certain structural motifs in coal macromolecules [2].

Conformational Analysis and Molecular Spectroscopy Studies

The compound's distinct conformational equilibrium, characterized by a strong preference for the trans rotamer in solution and solid state as revealed by comparative IR and Raman studies with meso-2,3-diphenylbutane [1], makes it a valuable subject for fundamental research in rotational isomerism and the development of molecular mechanics force fields.

Specialty Solvent Component in Pressure-Sensitive Copying Paper

As defined in specific patent literature, 1,2-diphenylbutane is a key component in solvent formulations for pressure-sensitive copying paper [1]. Its specific weight percentage (10-59 wt%) in a mixture with 1,1-diphenylbutane is crucial for achieving the desired solvent properties and product performance, making it a critical procurement item for manufacturers following this proprietary formulation [1].

Polymer Additive and Impurity Marker in Polystyrene

The distinct UV spectral signature of 1,2-diphenylbutane, which is sensitive to its molecular geometry [1], allows for its identification and quantification as an impurity or specific additive in polystyrene-based materials. Its presence can be monitored to assess polymer purity or as a marker for specific thermal degradation products [2].

Application
Selection Property
Validation Focus
Coal pyrolysis mechanistic modeling
Thermal decomposition pathway context
Non-chain radical mechanism review
Conformational analysis studies
Rotamer equilibrium by IR/Raman
Trans/gauche population assessment
Pressure-sensitive copying paper formulation
Isomer mixture composition
Weight‑percent ratio verification
Polystyrene impurity profiling
Isomer-specific UV signature
Spectral identification verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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